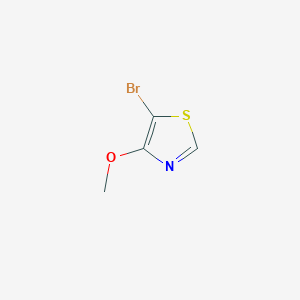

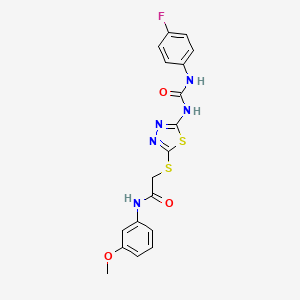

![molecular formula C19H21ClN4O3 B2704390 7-butyl-N-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021134-05-3](/img/structure/B2704390.png)

7-butyl-N-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “7-butyl-N-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide” belongs to the class of pyrrolo[2,3-d]pyrimidine derivatives . Pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, is an interesting class of N-heterocycles that has been classified as a privileged medicinal scaffold with diverse biological activities . The pyrimidine ring is the building block of DNA and RNA, thus, one possible reason for the wide biological activities of pyrimidine-containing molecules .

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives involves the contributions of different aromatic, aryl and alkyl substitution at the C-4 position of the 7-deazapurine ring . The synthesis of compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . Another method for the synthesis of pyrimidine derivatives involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .Molecular Structure Analysis

The molecular structure of pyrrolo[2,3-d]pyrimidine derivatives is characterized by a pyrimidine ring fused with a pyrrole ring . The structure–activity relationships of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives provide insights into the contributions of different aromatic, aryl and alkyl substitution at the C-4 position of the 7-deazapurine ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives include the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .科学的研究の応用

- PP2 is a potent, reversible, ATP-competitive inhibitor of the Src family of protein tyrosine kinases. It specifically targets kinases such as p56lck, p59fynT, Hck, and Src with impressive inhibitory activity .

- While not widely explored, the pyrrolo[2,3-d]pyrimidine scaffold (to which PP2 belongs) has shown potential as an antitubercular agent .

- PP2 inhibits FAK activation and phosphorylation at Tyr 577, making it relevant for studies related to cell adhesion, migration, and invasion .

- PP2 potently inhibits anti-CD3-stimulated tyrosine phosphorylation of human T cells, suggesting immunomodulatory effects .

Protein Tyrosine Kinase Inhibition

Anti-Tubercular Activity

Focal Adhesion Kinase (FAK) Inhibition

Immunomodulation

Indole Derivatives and Pharmacological Activity

Kinase Selectivity and Drug Design

将来の方向性

The future directions in the research of pyrrolo[2,3-d]pyrimidine derivatives involve developing new anti-TB compounds using cost-effective processes to reduce TB incidence and accomplish the End TB Strategy milestone . The study highlights the need for further exploration of the structure–activity relationships of these compounds to optimize their drug-likeness and potency .

特性

IUPAC Name |

7-butyl-N-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN4O3/c1-4-5-10-24-15(16(25)21-13-8-6-12(20)7-9-13)11-14-17(24)22(2)19(27)23(3)18(14)26/h6-9,11H,4-5,10H2,1-3H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRNNONMEZSZWAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

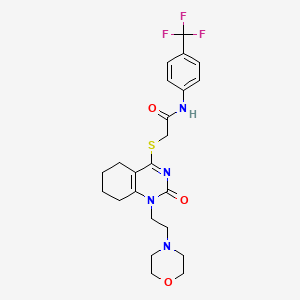

![3-{3-[4-(4-acetylphenyl)piperazino]-3-oxopropyl}-2,4(1H,3H)-quinazolinedione](/img/structure/B2704307.png)

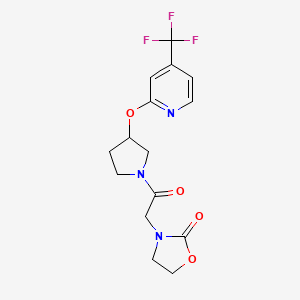

![N-(3-chlorophenyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2704311.png)

![(1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B2704315.png)

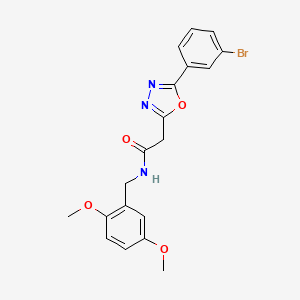

![N-(2,3-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2704316.png)

![N-(Cyanomethyl)-N,3,4,6-tetramethylthieno[2,3-B]pyridine-2-carboxamide](/img/structure/B2704322.png)

![N-{[3-(1H-1,2,4-triazol-1-yl)phenyl]methyl}prop-2-enamide](/img/structure/B2704326.png)

![4-bromo-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzenesulfonamide](/img/structure/B2704328.png)

![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-diethoxyphenyl)methanone](/img/structure/B2704329.png)